molecular formula C9H6BrN3O2 B13908117 4-Bromo-2-(1,2,3-triazol-2-yl)benzoic acid

4-Bromo-2-(1,2,3-triazol-2-yl)benzoic acid

Cat. No.: B13908117
M. Wt: 268.07 g/mol
InChI Key: DTMCAMYUSOHSHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-(1,2,3-triazol-2-yl)benzoic acid is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocycles containing three nitrogen atoms and two carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(1,2,3-triazol-2-yl)benzoic acid typically involves the Ullmann-Goldberg coupling reaction. This method employs 2-bromo-4-methylbenzoic acid and 1H-1,2,3-triazole as starting materials. The reaction is catalyzed by copper(I) oxide (Cu2O) and proceeds without the need for ligands .

Industrial Production Methods

For large-scale production, the Ullmann-Goldberg coupling reaction is optimized to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(1,2,3-triazol-2-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce complex triazole derivatives .

Mechanism of Action

The mechanism of action of 4-Bromo-2-(1,2,3-triazol-2-yl)benzoic acid involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-1,2,4-Triazol-1-yl)benzoic acid
  • 4-(4H-1,2,4-Triazol-4-yl)benzoic acid
  • 2-(4-Carboxy-phenyl)-1,2,3-triazole

Uniqueness

4-Bromo-2-(1,2,3-triazol-2-yl)benzoic acid is unique due to the presence of the bromine atom, which enhances its reactivity and allows for further functionalization. This makes it a versatile intermediate for the synthesis of a wide range of compounds .

Properties

Molecular Formula

C9H6BrN3O2

Molecular Weight

268.07 g/mol

IUPAC Name

4-bromo-2-(triazol-2-yl)benzoic acid

InChI

InChI=1S/C9H6BrN3O2/c10-6-1-2-7(9(14)15)8(5-6)13-11-3-4-12-13/h1-5H,(H,14,15)

InChI Key

DTMCAMYUSOHSHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)N2N=CC=N2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.